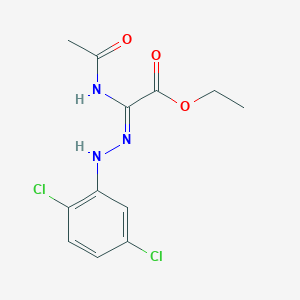![molecular formula C10H9NO2 B13077976 2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)
2-[(Prop-2-yn-1-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-yn-1-yl)amino]benzoic acid is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the amino group is substituted with a prop-2-yn-1-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yl)amino]benzoic acid involves its interaction with various molecular targets. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but contains an additional oxy group.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another derivative with a different substitution pattern.
Uniqueness
2-[(Prop-2-yn-1-yl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-yl group. This structural feature imparts distinct reactivity and properties, making it valuable in various research applications.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h1,3-6,11H,7H2,(H,12,13) |
InChI Key |
FWGVQUPVIDJFCV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)
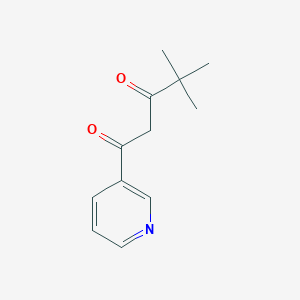
![4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol](/img/structure/B13077921.png)


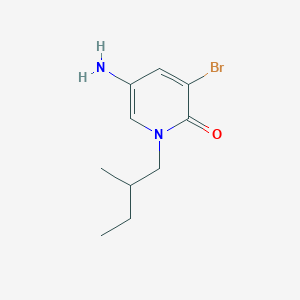
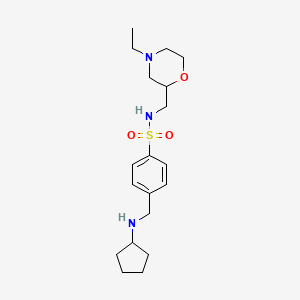
![N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B13077954.png)
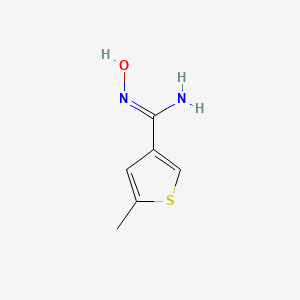
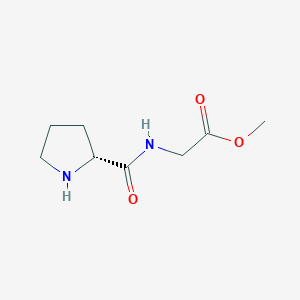
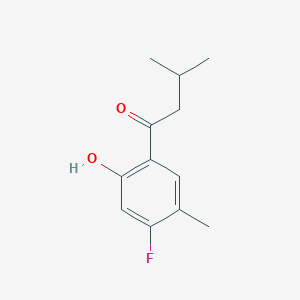
![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
